3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolo[3,4-b]pyridine core . Further modifications, such as reductive desulfurization and hydrolysis of ester groups, can be performed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-tuberculosis activities
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 1,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of both methyl and phenyl groups at specific positions on the pyrazolo[3,4-b]pyridine core enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-18-16(20(24)25)12-17(14-8-4-2-5-9-14)21-19(18)23(22-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBNZWAFCTWSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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